molecular formula C14H19NO5 B10764739 4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one

4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one

Cat. No.: B10764739
M. Wt: 281.30 g/mol
InChI Key: FPYAYFJAGDIMEX-MRVPVSSYSA-N
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Description

4-Hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a pyridinone core substituted with hydroxy, methoxy, and enoyl groups. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-5,6-dimethoxy-2-pyridone with an appropriate enoyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-hydroxy-5,6-dimethoxy-2-pyridone and (2R)-2-methylhex-4-enoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The enoyl group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of 4-oxo-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one.

    Reduction: Formation of 4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhexyl]-1H-pyridin-2-one.

    Substitution: Formation of 4-hydroxy-5-methoxy-6-alkoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one.

Scientific Research Applications

4-Hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the enoyl group can participate in covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolone: Similar structure but lacks the methoxy and enoyl groups.

    5,6-Dimethoxy-2-pyridone: Similar structure but lacks the hydroxy and enoyl groups.

    3-Acetyl-4-hydroxy-5,6-dimethoxy-2-pyridone: Similar structure but has an acetyl group instead of the enoyl group.

Uniqueness

4-Hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one is unique due to the presence of both methoxy and enoyl groups, which impart distinct chemical properties and potential biological activities. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one

InChI

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/t8-/m1/s1

InChI Key

FPYAYFJAGDIMEX-MRVPVSSYSA-N

Isomeric SMILES

CC=CC[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O

Canonical SMILES

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O

Origin of Product

United States

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